2,5-DADP Parent Amine Exhibits ~25-Fold Slower Hepatic Clearance Than 2,4-Dimethylaniline in Rats
The parent amine 2,5-dimethylaniline (released upon salt dissociation) displays markedly slower hepatic intrinsic clearance (CLh,int) compared with its 2,4- and 3,5-isomers in a rat PBPK model. The quantitative CLh,int of 2,5-dimethylaniline was 0.110 ± 0.017 L/h, whereas 2,4-dimethylaniline yielded 2.70 ± 0.28 L/h (24.5-fold faster) and 3,5-dimethylaniline yielded 1.88 ± 0.05 L/h (17.1-fold faster) [1]. This slow clearance is attributed to the C2-methyl group suppressing N-hydroxylation at the NH₂ moiety, which is the rate-limiting metabolic activation step [1].
24.5× slower vs 2,4-DMA
| Evidence Dimension | Hepatic intrinsic clearance (CLh,int) in rat PBPK model |
|---|---|
| Target Compound Data | 0.110 ± 0.017 L/h (2,5-dimethylaniline) |
| Comparator Or Baseline | 2,4-dimethylaniline: 2.70 ± 0.28 L/h; 3,5-dimethylaniline: 1.88 ± 0.05 L/h; 2,6-dimethylaniline: 0.454 ± 0.008 L/h; 2,3-dimethylaniline: 0.299 ± 0.045 L/h |
| Quantified Difference | 24.5-fold slower vs 2,4-DMA; 17.1-fold slower vs 3,5-DMA; 4.1-fold slower vs 2,6-DMA; 2.7-fold slower vs 2,3-DMA |
| Conditions | Single oral dose 25 mg/kg in Sprague-Dawley male rats; PBPK modelling with LC-MS/MS plasma concentration data |
Why This Matters
For applications where metabolic stability or reduced haematotoxic activation is critical—such as in chemical intermediate selection or toxicological reference standard procurement—2,5-dimethylaniline phosphoric acid offers a quantifiably distinct clearance profile that cannot be replicated by the 2,4- or 3,5-isomers.
- [1] Takeuchi, S., Miura, T., Uehara, S., Suemizu, H., Yamazaki, H. (2021) Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological and Pharmaceutical Bulletin, 44(11), 1775-1780. DOI: 10.1248/bpb.b21-00589. View Source
